molecular formula C16H11Cl2N3O B5789148 1-(2,4-dichlorobenzoyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole

1-(2,4-dichlorobenzoyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole

Cat. No. B5789148
M. Wt: 332.2 g/mol
InChI Key: IEHRWRPCRHPGFL-UHFFFAOYSA-N
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Description

“1-(2,4-dichlorobenzoyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole” is a compound that belongs to the benzimidazole class of heterocyclic compounds . Benzimidazoles are known for their wide range of pharmacological properties and are extensively explored for various therapeutic uses .


Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of benzene rings with nitrogen-containing functional groups at ortho position with various reagents . A detailed study of the tautomeric properties and conformations of benzimidazole derivatives has been conducted using density functional theory .


Molecular Structure Analysis

Benzimidazole is formed by the fusion of benzene and imidazole moiety . The most stable states of all the structures are shown to be in the thione form .


Chemical Reactions Analysis

Benzimidazole derivatives act as mixed type inhibitors, exhibiting stronger inhibitive effect on the cathodic reaction than on the anodic one . The mechanism of the key oxidative N–N bond formation was investigated using an intramolecular competition reaction .

Scientific Research Applications

Antimicrobial Activity

Imidazole and benzimidazole compounds have been found to have significant antimicrobial potential . For instance, they have been used in the development of new antimicrobial agents due to their structural similarity with purine . They have shown promising results against various bacterial strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes .

Antiviral Activity

Imidazole and benzimidazole derivatives have been reported to possess antiviral properties . They have been used in the development of antiviral agents against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

Anti-inflammatory Activity

These compounds have been found to have anti-inflammatory properties . They can be used in the treatment of various inflammatory conditions.

Anticancer Activity

Benzimidazole compounds have been found to have anticancer properties . They have been used in the development of new drugs for the treatment of various types of cancer .

Antidiabetic Activity

Imidazole and benzimidazole compounds have been reported to have antidiabetic properties . They can be used in the treatment of diabetes.

Neuroprotective Activity

The compound SB-216763, which is similar to the compound , has been found to act as a neuroprotectant and prevent neuronal cell death induced by the PI3-kinase pathway .

Cardiovascular Applications

SB-216763 has also been found to delay preconditioning, reduce infarct size, and prevent cardiac ischemia . This suggests potential cardiovascular applications for similar compounds.

Solubility Enhancement

Imidazole moiety helps to overcome the solubility problems of poorly soluble drug entities . This can be particularly useful in drug formulation and delivery.

Mechanism of Action

Future Directions

Benzimidazole and its derivatives continue to be an active and attractive topic of medicinal chemistry due to their broad spectrum of bioactivities . Future research may focus on designing novel and potent benzimidazole-containing drugs, including “1-(2,4-dichlorobenzoyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole”, for various therapeutic applications .

properties

IUPAC Name

(2,4-dichlorophenyl)-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O/c17-10-5-6-11(12(18)9-10)15(22)21-8-7-20-14-4-2-1-3-13(14)19-16(20)21/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHRWRPCRHPGFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=NC3=CC=CC=C3N21)C(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-dichlorophenyl)(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,4-dichlorobenzoyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole
Reactant of Route 2
1-(2,4-dichlorobenzoyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole
Reactant of Route 3
Reactant of Route 3
1-(2,4-dichlorobenzoyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole
Reactant of Route 4
1-(2,4-dichlorobenzoyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole
Reactant of Route 5
1-(2,4-dichlorobenzoyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole
Reactant of Route 6
1-(2,4-dichlorobenzoyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole

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